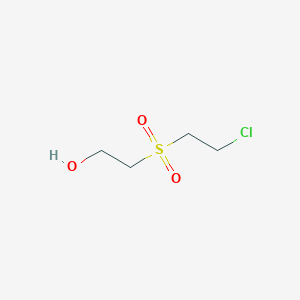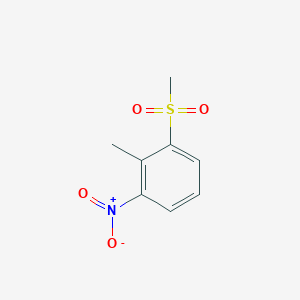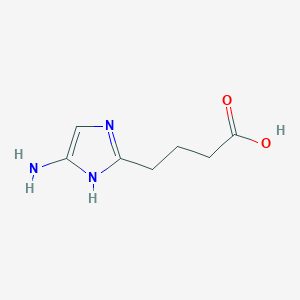
tert-Butyl (4-(2-fluoropropan-2-yl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4-(2-fluoropropan-2-yl)phenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a fluorinated isopropyl group, and a phenyl ring attached to a carbamate moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(2-fluoropropan-2-yl)phenyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(2-fluoropropan-2-yl)phenol.
Formation of Carbamate: The phenol is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the phenyl ring or the isopropyl group.
Reduction: Reduction reactions may target the carbamate group, converting it to an amine.
Substitution: The fluorine atom in the isopropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include hydroxylated derivatives or ketones.
Reduction: The major product is typically the corresponding amine.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (4-(2-fluoropropan-2-yl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated group provides a useful handle for tracking and imaging studies.
Medicine
In the pharmaceutical industry, this compound is investigated for its potential as a drug candidate. Its carbamate group can be hydrolyzed in vivo to release active compounds, making it a prodrug in certain therapeutic applications.
Industry
In industrial applications, this compound is used as an intermediate in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of tert-Butyl (4-(2-fluoropropan-2-yl)phenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to enzyme inactivation. The fluorinated isopropyl group may enhance the compound’s binding affinity and selectivity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (4-methylphenyl)carbamate: Similar structure but lacks the fluorinated isopropyl group.
tert-Butyl (4-chlorophenyl)carbamate: Contains a chlorine atom instead of a fluorinated isopropyl group.
tert-Butyl (4-(trifluoromethyl)phenyl)carbamate: Features a trifluoromethyl group instead of a fluorinated isopropyl group.
Uniqueness
tert-Butyl (4-(2-fluoropropan-2-yl)phenyl)carbamate is unique due to the presence of the fluorinated isopropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and other applications.
Eigenschaften
Molekularformel |
C14H20FNO2 |
|---|---|
Molekulargewicht |
253.31 g/mol |
IUPAC-Name |
tert-butyl N-[4-(2-fluoropropan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C14H20FNO2/c1-13(2,3)18-12(17)16-11-8-6-10(7-9-11)14(4,5)15/h6-9H,1-5H3,(H,16,17) |
InChI-Schlüssel |
IPZLIOWWEFEHGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(C)(C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-methoxy-3-cyclobutene-1,2-dione](/img/structure/B12831361.png)
![1-(2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B12831369.png)




![N,N-Diphenylbenzo[b]thiophen-3-amine](/img/structure/B12831417.png)
